molecular formula C8H8N2 B11721372 (3-Ethynylphenyl)hydrazine

(3-Ethynylphenyl)hydrazine

Cat. No.: B11721372
M. Wt: 132.16 g/mol
InChI Key: KTIVGMFMMSMHHF-UHFFFAOYSA-N
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Description

(3-Ethynylphenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with an ethynyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Ethynylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (3-ethynylphenyl)boronic acid with hydrazine hydrate under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (3-Ethynylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert this compound to amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenated compounds or alkylating agents under basic conditions.

Major Products:

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Scientific Research Applications

(3-Ethynylphenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Ethynylphenyl)hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethynyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating its biological activity.

Comparison with Similar Compounds

    (4-Ethynylphenyl)hydrazine: Similar structure but with the ethynyl group at the fourth position.

    (3-Ethynylphenyl)amine: Lacks the hydrazine group, only has an amine group.

    (3-Ethynylphenyl)boronic acid: Contains a boronic acid group instead of hydrazine.

Uniqueness: (3-Ethynylphenyl)hydrazine is unique due to the presence of both the ethynyl and hydrazine groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

(3-ethynylphenyl)hydrazine

InChI

InChI=1S/C8H8N2/c1-2-7-4-3-5-8(6-7)10-9/h1,3-6,10H,9H2

InChI Key

KTIVGMFMMSMHHF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NN

Origin of Product

United States

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